molecular formula C24H24N4O B2928746 1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide CAS No. 1207038-74-1

1-{4-[(4-chlorobenzoyl)amino]benzoyl}-N-isobutylpiperidine-4-carboxamide

Cat. No. B2928746
CAS RN: 1207038-74-1
M. Wt: 384.483
InChI Key: RWADPSPRLUBQQA-UHFFFAOYSA-N
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Description

The compound is an organic molecule with several functional groups, including a piperidine ring, an amide group, and a benzoyl group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the introduction of the benzoyl groups, and the attachment of the isobutyl group. One possible starting material could be 4-chlorobenzoyl chloride, which is used as an intermediate in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The piperidine ring would provide a cyclic structure, while the benzoyl groups would add aromaticity to the molecule. The isobutyl group would be an aliphatic chain attached to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The benzoyl groups could participate in electrophilic aromatic substitution reactions, while the amide group could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would all influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including compounds like bis(2-chloroethyl)amino derivatives of imidazole, have been reviewed for their antitumor activity. Some of these compounds have passed the preclinical testing stage, indicating their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Carboxylic Acids in Biocatalyst Inhibition

Carboxylic acids have been identified as potent inhibitors of microbial growth, which is notable given their application as food preservatives. Their inhibition mechanism includes damage to cell membranes and a decrease in microbial internal pH, which might be relevant in evaluating the biochemical interactions of compounds with carboxylic acid functionalities (Jarboe et al., 2013).

Benzazoles and Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), related to benzazoles, have been utilized in a range of scientific disciplines due to their simple structure and self-assembly behavior. These compounds find applications in nanotechnology, polymer processing, and biomedical fields, showcasing the versatility of benzazole-based compounds in research (Cantekin et al., 2012).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. Depending on its specific properties, it could potentially be harmful if ingested, inhaled, or in contact with skin. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The potential applications of this compound would depend on its specific properties and activities. If it shows promising biological activity, it could be further developed and optimized for use in medicinal chemistry .

properties

IUPAC Name

1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O/c1-2-17-6-5-7-20(14-17)27-24(29)18-10-12-28(13-11-18)23-19(15-25)16-26-22-9-4-3-8-21(22)23/h3-9,14,16,18H,2,10-13H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWADPSPRLUBQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-cyanoquinolin-4-yl)-N-(3-ethylphenyl)piperidine-4-carboxamide

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